N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-17-8-12(16)14-6-5-11(15)9-3-2-4-10(13)7-9/h2-4,7,11,15H,5-6,8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJABODPLXBSATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Stepwise Amidation Approach
Intermediate Synthesis: 3-(3-Chlorophenyl)-3-hydroxypropan-1-amine
The hydroxypropylamine intermediate is synthesized via a three-step process:
- Aldol Condensation : 3-Chlorobenzaldehyde undergoes condensation with nitroethane in the presence of a base (e.g., KOH) to yield 3-(3-chlorophenyl)-3-nitropropan-1-ol.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 3-(3-chlorophenyl)-3-hydroxypropan-1-amine.
Amide Bond Formation
The amine intermediate reacts with 2-methoxyacetic acid under amidation conditions:
One-Pot Reductive Amination
A streamlined method combines ketone formation and reductive amination:
Enzymatic Resolution for Enantiopure Forms
For chiral synthesis, lipase-mediated resolution is employed:
Optimization and Challenges
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Amidation) | 20–25°C | ±5% efficiency |
| Solvent (Reduction) | Methanol/THF (1:1) | Maximizes H₂ solubility |
| Catalyst (Hydrogenation) | 10% Pd/C (wet) | Prevents over-reduction |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methoxyacetamide moiety can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the effects of chlorinated phenyl groups on biological systems. It may serve as a model compound for investigating metabolic pathways involving similar structures.
Medicine
Potential applications in medicine include its use as a precursor for developing pharmaceuticals. Its structural features may contribute to designing drugs with specific biological activities. For instance, it may have implications in targeting specific pathways involved in inflammation or cancer progression.
Industry
In industrial applications, this compound can be utilized in producing specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
- Hydrophobic Interactions : The chlorinated phenyl group engages with hydrophobic pockets in target proteins.
- Hydrogen Bonding : The hydroxypropyl chain and methoxyacetamide moiety can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.
These interactions suggest that this compound may influence various biological pathways, potentially leading to therapeutic applications.
Anti-Cancer Activity
Research has indicated that compounds with similar chlorinated phenyl groups can inhibit tumor growth both in vitro and in vivo. This suggests that this compound might possess similar anti-cancer properties, warranting further investigation into its efficacy against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B9 Derivative | VMM917 (Melanoma) | 12.5 | Induces cell cycle arrest at S phase |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. This could imply that this compound may also exhibit enzyme inhibitory effects beneficial for treating metabolic disorders.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The chlorinated phenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl chain and methoxyacetamide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Chlorophenyl and Acetamide Groups
The following table compares key structural and physicochemical features of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide with related compounds:
Key Observations:
- Hydroxypropyl Group Impact: The hydroxypropyl group in the target compound likely enhances hydrophilicity compared to non-hydroxylated analogs like N-(3-chlorophenyl)-2-methoxyacetamide . However, bulkier substituents (e.g., methoxyphenoxy in ’s compound) may reduce membrane permeability .
- Chlorophenyl vs.
- Methoxy Group Position : The methoxy group in acetamide derivatives (e.g., ) can modulate electron density, affecting binding affinity in biological systems. For instance, para-methoxy substituents may enhance metabolic stability compared to ortho positions .
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
The synthesis of this compound typically involves a multi-step process, including the reaction of 3-chlorobenzaldehyde with hydroxypropylamine derivatives. The steps include:
- Condensation : Formation of an intermediate through the reaction of aldehyde and amine.
- Reduction : Reduction of functional groups to achieve desired properties.
- Acylation : Introduction of the methoxyacetamide group to complete the synthesis.
The final product exhibits a unique structure characterized by a chlorinated phenyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
- Hydrophobic Interactions : The chlorinated phenyl group engages with hydrophobic pockets in target proteins.
- Hydrogen Bonding : The hydroxypropyl chain and methoxyacetamide moiety can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.
These interactions suggest that this compound may influence various biological pathways, potentially leading to therapeutic applications.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of similar compounds with chlorinated phenyl groups. For instance, a related study demonstrated that a derivative with structural similarities exhibited selective cytotoxicity against melanoma cells, indicating potential for cancer therapy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B9 Derivative | VMM917 (Melanoma) | 12.5 | Induces cell cycle arrest at S phase |
| This compound | TBD | TBD | TBD |
Pharmacological Potential
This compound may also serve as a precursor in drug development. Its structural features could be leveraged to design drugs targeting specific biological pathways, such as those involved in inflammation or cancer progression.
Case Studies
- Anti-Cancer Activity : A study focused on related compounds showed that chlorinated phenyl derivatives could inhibit tumor growth in vitro and in vivo. This suggests that this compound might possess similar properties, warranting further investigation into its anti-cancer potential .
- Enzyme Inhibition : Another research highlighted the role of compounds with similar structures in inhibiting key enzymes involved in metabolic pathways. This could imply that this compound may also exhibit enzyme inhibitory effects, which could be beneficial in treating metabolic disorders .
Q & A
Q. What are the established synthetic routes for N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling 3-(3-chlorophenyl)-3-hydroxypropylamine with 2-methoxyacetic acid using carbodiimide-based reagents (e.g., EDCI/HOBt) to minimize racemization .
- Hydroxylation : Introducing the hydroxypropyl group via epoxide ring-opening or selective oxidation .
- Purification : Employ silica gel chromatography followed by recrystallization. Optimize yield by controlling solvent polarity (e.g., ethyl acetate/hexane mixtures) and reaction temperature (40–60°C) .
- Validation : Confirm purity (>95%) via HPLC with UV detection at 254 nm and structural integrity via / NMR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : Use NMR to identify methoxy ( 3.3–3.5 ppm), hydroxypropyl ( 1.8–2.2 ppm), and chlorophenyl aromatic protons ( 7.2–7.5 ppm). NMR confirms carbonyl ( 170–175 ppm) and quaternary carbons .
- FT-IR : Detect amide C=O stretch (~1650 cm) and O-H stretch (~3400 cm) .
- Purity Analysis :
- HPLC : Utilize a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.5 minutes .
Q. What in vitro biological screening models have been used to evaluate the bioactivity of this compound, and how should researchers design dose-response experiments?
- Methodological Answer :
- Screening Models :
- Enzyme Inhibition Assays : Test against kinases (e.g., MAPK) or hydrolases using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
- Dose-Response Design :
- Use 6–8 concentrations (1 nM–100 µM) in triplicate. Include positive controls (e.g., known inhibitors) and normalize data to vehicle-treated groups. Calculate IC/EC via nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data for this compound across different studies?
- Methodological Answer :
- Systematic Replication : Reproduce experiments using identical reagents (e.g., EDCI vs. DCC for amidation) and solvent systems .
- Analytical Rigor : Cross-validate purity with orthogonal methods (e.g., LC-MS for molecular weight confirmation) .
- Bioactivity Variability : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate target engagement via SPR (surface plasmon resonance) .
Q. What computational chemistry approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets or GPCR transmembrane domains. Refine poses with MD simulations (AMBER/CHARMM) .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs (e.g., 3-(3-chlorophenyl)-furyl derivatives) to predict activity trends .
Q. What strategies can be employed to modify the core structure for SAR studies while maintaining pharmacophore integrity?
- Methodological Answer :
- Substituent Variation : Replace methoxy with ethoxy or cyclopropylmethoxy to assess steric/electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute chlorophenyl with fluorophenyl or thienyl groups to modulate lipophilicity .
- Pharmacophore Retention : Preserve the hydroxypropyl-acetamide backbone, critical for hydrogen bonding with target residues .
Q. How should researchers design stability studies to assess degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions .
- Degradation Analysis :
- LC-MS/MS : Identify hydrolysis products (e.g., free amine or carboxylic acid) .
- Kinetic Modeling : Determine half-life () and activation energy () using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
